(1'S,2'S,9S,15R)-15-(2'-(((1,1-Dimethylethoxy)carbonyl)amino)-1'-hydroxy-3'-phenylprop-1'-yl)-12-(1-methylethyl)-10,13,16-triaza-1,4,7-trioxa-11,14-dioxo(17)metacyclophane

説明

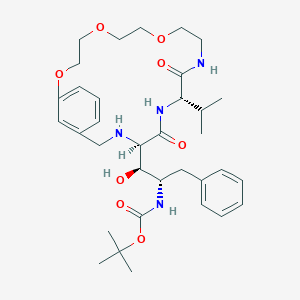

(1'S,2'S,9S,15R)-15-(2'-(((1,1-Dimethylethoxy)carbonyl)amino)-1'-hydroxy-3'-phenylprop-1'-yl)-12-(1-methylethyl)-10,13,16-triaza-1,4,7-trioxa-11,14-dioxo(17)metacyclophane, also known as this compound, is a useful research compound. Its molecular formula is C34H50N4O8 and its molecular weight is 642.8 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound (1'S,2'S,9S,15R)-15-(2'-(((1,1-Dimethylethoxy)carbonyl)amino)-1'-hydroxy-3'-phenylprop-1'-yl)-12-(1-methylethyl)-10,13,16-triaza-1,4,7-trioxa-11,14-dioxo(17)metacyclophane is a complex metacyclophane derivative with potential biological activities. This article reviews its synthesis, structural properties, and biological activities based on recent studies.

Synthesis and Structural Properties

Metacyclophanes are a class of compounds characterized by their unique cyclic structures that allow for various functionalizations. The synthesis of the specific compound typically involves multi-step organic reactions that incorporate various functional groups to enhance solubility and biological activity. For example:

- Starting Materials : The synthesis often begins with phenolic compounds and amine derivatives.

- Functionalization : The introduction of the (1,1-dimethylethoxy)carbonyl group is crucial for improving pharmacological properties.

The structural analysis of this compound can be conducted using techniques such as NMR spectroscopy and X-ray crystallography. These methods reveal insights into the conformational flexibility and intramolecular interactions that may influence its biological activity.

Antioxidant Properties

Recent studies have highlighted the antioxidant potential of polyphenolic metacyclophanes. For instance:

- Radical Scavenging : Compounds similar to the one have shown significant radical scavenging activities due to their ability to donate hydrogen atoms effectively. A study indicated an exceptional O─H bond dissociation energy of 44 kcal/mol for related compounds, suggesting robust antioxidant capabilities .

Membrane Activity

Another area of interest is the membrane activity of metacyclophanes. Research has demonstrated that certain derivatives exhibit significant membrane-disrupting properties:

- Membrane Interaction : Some metacyclophane derivatives have been shown to integrate into lipid bilayers effectively, potentially leading to cell lysis or altered membrane permeability. This property is particularly relevant in drug delivery systems and antimicrobial applications .

Case Studies

Case Study 1: Antioxidant Efficacy

A study designed 30 polyphenolic metacyclophanes and assessed their antioxidant properties through in vitro assays. The results indicated that several derivatives exhibited strong protective effects against oxidative stress in cellular models .

Case Study 2: Membrane Disruption

Research on bis(metacyclophane) derivatives revealed that one compound demonstrated significant cytotoxicity against cancer cell lines by disrupting cellular membranes. This was attributed to its amphiphilic nature, allowing it to interact favorably with lipid membranes .

Comparative Analysis of Biological Activities

| Compound Type | Antioxidant Activity | Membrane Activity | Notes |

|---|---|---|---|

| Polyphenolic Metacyclophanes | High | Moderate | Effective in scavenging free radicals |

| Bis(Metacyclophane) Derivatives | Moderate | High | Significant cytotoxicity against cancer cells |

科学的研究の応用

The compound (1'S,2'S,9S,15R)-15-(2'-(((1,1-Dimethylethoxy)carbonyl)amino)-1'-hydroxy-3'-phenylprop-1'-yl)-12-(1-methylethyl)-10,13,16-triaza-1,4,7-trioxa-11,14-dioxo(17)metacyclophane is a complex metacyclophane derivative with potential applications in various scientific fields. This article explores its applications based on existing literature and research findings.

Drug Development

Metacyclophanes have been investigated for their potential as drug candidates due to their ability to mimic biological structures. The specific compound's structure suggests it may interact with biological targets effectively. For instance:

- Anticancer Activity : Research indicates that certain metacyclophanes can inhibit tumor growth by interfering with cellular signaling pathways. The presence of the hydroxy and amine functional groups in this compound could enhance its binding affinity to cancer-related targets.

- Antimicrobial Properties : Some metacyclophanes have shown promise as antimicrobial agents. The phenylpropyl moiety may contribute to this activity by disrupting bacterial cell membranes.

Case Study: Synthesis and Biological Evaluation

A study published in Nature Communications explored the synthesis of various metacyclophanes and their biological evaluations. The findings suggested that modifications to the metacyclophane structure can lead to significant changes in biological activity, highlighting the importance of structural diversity in drug design .

Molecular Sensors

Metacyclophanes can be utilized as molecular sensors due to their ability to undergo conformational changes in response to environmental stimuli. The specific compound's structure allows for potential applications in:

- Chemical Sensing : The triaza and trioxa groups may facilitate interactions with specific analytes, making it suitable for detecting chemical substances.

- Optoelectronic Devices : Research has shown that metacyclophanes can be incorporated into organic light-emitting diodes (OLEDs) due to their unique electronic properties.

Case Study: Metacyclophanes in Nanotechnology

A recent study examined the use of metacyclophanes in nanotechnology applications, focusing on their role as building blocks for nanoscale materials. The results indicated that these compounds could self-assemble into organized structures, which are essential for developing advanced materials .

Host-Guest Chemistry

Metacyclophanes are often studied in supramolecular chemistry for their ability to form host-guest complexes. This property can be exploited for:

- Drug Delivery Systems : The compound's cavity may encapsulate drug molecules, enhancing their solubility and stability.

- Catalysis : Metacyclophanes can act as catalysts for various reactions by providing a unique environment for reactants.

Case Study: Host-Guest Complexes

Research published in ACS Publications demonstrated the formation of stable host-guest complexes using metacyclophanes. These complexes exhibited selective binding properties, which could be harnessed for targeted drug delivery applications .

特性

IUPAC Name |

tert-butyl N-[(1R,2S)-1-[(13S,16R)-12,15-dioxo-13-propan-2-yl-2,5,8-trioxa-11,14,17-triazabicyclo[17.3.1]tricosa-1(22),19(23),20-trien-16-yl]-1-hydroxy-3-phenylpropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H50N4O8/c1-23(2)28-31(40)35-14-15-43-16-17-44-18-19-45-26-13-9-12-25(20-26)22-36-29(32(41)38-28)30(39)27(21-24-10-7-6-8-11-24)37-33(42)46-34(3,4)5/h6-13,20,23,27-30,36,39H,14-19,21-22H2,1-5H3,(H,35,40)(H,37,42)(H,38,41)/t27-,28-,29+,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQRZWWANHBNSDX-VZNYXHRGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)NCCOCCOCCOC2=CC=CC(=C2)CNC(C(=O)N1)C(C(CC3=CC=CC=C3)NC(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1C(=O)NCCOCCOCCOC2=CC=CC(=C2)CN[C@@H](C(=O)N1)[C@@H]([C@H](CC3=CC=CC=C3)NC(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H50N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10171053 | |

| Record name | (1'S,2'S,9S,15R)-15-(2'-(((1,1-Dimethylethoxy)carbonyl)amino)-1'-hydroxy-3'-phenylprop-1'-yl)-12-(1-methylethyl)-10,13,16-triaza-1,4,7-trioxa-11,14-dioxo(17)metacyclophane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10171053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

642.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180968-41-6 | |

| Record name | (1'S,2'S,9S,15R)-15-(2'-(((1,1-Dimethylethoxy)carbonyl)amino)-1'-hydroxy-3'-phenylprop-1'-yl)-12-(1-methylethyl)-10,13,16-triaza-1,4,7-trioxa-11,14-dioxo(17)metacyclophane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0180968416 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1'S,2'S,9S,15R)-15-(2'-(((1,1-Dimethylethoxy)carbonyl)amino)-1'-hydroxy-3'-phenylprop-1'-yl)-12-(1-methylethyl)-10,13,16-triaza-1,4,7-trioxa-11,14-dioxo(17)metacyclophane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10171053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。